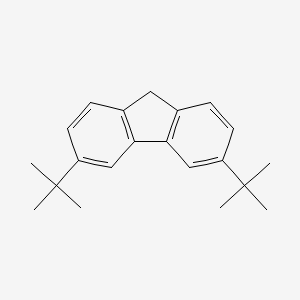

3,6-DI-Tert-butylfluorene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,6-ditert-butyl-9H-fluorene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26/c1-20(2,3)16-9-7-14-11-15-8-10-17(21(4,5)6)13-19(15)18(14)12-16/h7-10,12-13H,11H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWUHFBNEZZKUEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C(CC3=C2C=C(C=C3)C(C)(C)C)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60456726 | |

| Record name | 3,6-DI-TERT-BUTYLFLUORENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60456726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58775-07-8 | |

| Record name | 3,6-DI-TERT-BUTYLFLUORENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60456726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3,6-DI-Tert-butylfluorene CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 3,6-di-tert-butylfluorene, with a focus on its synthesis and potential applications in materials science. While this compound serves as a valuable building block in organic chemistry, it is important to note that, based on currently available scientific literature, there is no documented evidence of its application in drug development or its interaction with biological signaling pathways.

Core Chemical Data

The fundamental properties of this compound are summarized in the table below, providing a quick reference for researchers.

| Property | Value | Reference |

| CAS Number | 58775-07-8 | [][2][3][4][5][6][7][8] |

| Molecular Weight | 278.43 g/mol | [][2] |

| Molecular Formula | C₂₁H₂₆ | [][2] |

Synthesis and Experimental Protocols

While specific protocols for the direct synthesis of this compound are not detailed in the readily available literature, a key application of this compound is as a precursor in the synthesis of more complex molecules. A notable example is its use in the preparation of 3,6-di-tert-butyldiphenyldibenzofulvene derivatives, which exhibit interesting photophysical properties.

Experimental Protocol: Synthesis of 3,6-dtb-diphenyldibenzofulvene Derivatives

This protocol details a one-pot, chromatography-free procedure for the condensation of this compound with benzophenone.

Materials:

-

This compound

-

Sodium hydride (NaH)

-

Dry Tetrahydrofuran (THF)

-

Benzophenone

-

Ethyl acetate

-

Water

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ethanol

Procedure:

-

To a 50 mL round-bottom flask, add 1.5 mmol of this compound and 7.5 mmol of NaH.

-

Add 10 mL of dry THF to the flask.

-

The reaction mixture is stirred under reflux at 80°C for 4 hours.

-

Following this, 2.5 mmol of the selected benzophenone is added to the mixture.

-

The reaction is then left to reflux for an additional 48 hours.

-

After cooling to room temperature, the mixture is purified through liquid-liquid extraction using ethyl acetate and water, repeated three times.

-

The collected organic fractions are dried over anhydrous Na₂SO₄.

-

The organic solvent is subsequently evaporated under reduced pressure.

-

The final compounds are obtained through recrystallization from a mixture of dry THF and ethanol at -8°C.

This synthetic pathway is a valuable technique for researchers exploring the creation of novel organic materials with specific optical and electronic properties.

Applications in Materials Science

Research indicates that this compound and its derivatives are primarily of interest in the field of materials science, particularly in the development of organic electronics. The bulky tert-butyl groups on the fluorene core can enhance the solubility and influence the solid-state packing of the molecules, which are crucial parameters for their performance in devices.

Derivatives of this compound have been shown to exhibit aggregation-induced emission (AIE), a phenomenon where non-emissive molecules in solution become highly luminescent in the aggregated state. This property is of significant interest for applications in organic light-emitting diodes (OLEDs), sensors, and bio-imaging.

Relevance to Drug Development: An Evidence Gap

Despite the utility of the fluorene scaffold in medicinal chemistry, extensive searches of scientific databases have not yielded any studies on the biological activity or pharmacological properties of this compound. There is no available information to suggest its involvement in any biological signaling pathways or its potential as a therapeutic agent. While other fluorene derivatives have been investigated for various medicinal applications, the specific substitution pattern of this compound appears to direct its utility towards materials science rather than pharmacology at present.

Logical Relationship of Synthesis

The following diagram illustrates the logical workflow for the synthesis of 3,6-dtb-diphenyldibenzofulvene derivatives, a key application of this compound.

Caption: Synthetic workflow for 3,6-dtb-diphenyldibenzofulvene derivatives.

References

Spectroscopic Profile of 3,6-Di-Tert-butylfluorene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics of 3,6-di-tert-butylfluorene. Due to the limited availability of direct experimental spectra in publicly accessible databases, this document presents a predicted spectroscopic profile based on data from closely related fluorene derivatives and established principles of organic spectroscopy. The information herein is intended to serve as a valuable reference for the identification and characterization of this compound in a research and development setting.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data for the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy of this compound. These predictions are derived from the analysis of fluorene and its substituted analogs.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.6-7.8 | d | 2H | Aromatic CH (H2, H7) |

| ~7.3-7.5 | dd | 2H | Aromatic CH (H1, H8) |

| ~7.2-7.3 | d | 2H | Aromatic CH (H4, H5) |

| ~3.9 | s | 2H | Methylene CH₂ (H9) |

| ~1.4 | s | 18H | tert-Butyl CH₃ |

Solvent: CDCl₃, Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~150-152 | Aromatic C (C3, C6) |

| ~142-144 | Aromatic C (C4a, C4b) |

| ~138-140 | Aromatic C (C8a, C9a) |

| ~125-127 | Aromatic CH (C1, C8) |

| ~120-122 | Aromatic CH (C4, C5) |

| ~118-120 | Aromatic CH (C2, C7) |

| ~37 | Methylene C (C9) |

| ~35 | tert-Butyl Quaternary C |

| ~32 | tert-Butyl CH₃ |

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm.

Table 3: Predicted IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~2960-2850 | Strong | Aliphatic C-H Stretch (tert-butyl & methylene) |

| ~1610, 1480 | Medium-Strong | Aromatic C=C Stretch |

| ~1460 | Medium | CH₂ Bending |

| ~1365 | Medium | CH₃ Bending (tert-butyl) |

| ~880-820 | Strong | Aromatic C-H Out-of-Plane Bending (para-substitution) |

Sample Preparation: KBr pellet or thin film.

Table 4: Predicted UV-Vis Spectroscopic Data for this compound

| λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Solvent |

| ~265 | High | Hexane or Ethanol |

| ~295 | Medium | Hexane or Ethanol |

| ~305 | Medium | Hexane or Ethanol |

Note: The presence of alkyl substituents on the fluorene core is expected to cause a slight bathochromic (red) shift compared to the parent fluorene molecule.

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of solid organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.

-

For quantitative analysis, an internal standard such as tetramethylsilane (TMS) can be added.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth.

-

Place the sample into the NMR magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

Tune and match the probe to the appropriate nucleus (¹H or ¹³C).

-

Acquire the spectrum using standard pulse sequences. For ¹³C NMR, proton decoupling is typically used.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

-

Transfer the finely ground powder to a pellet press.

-

Apply pressure to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration in a UV-transparent solvent (e.g., hexane or ethanol).

-

Perform serial dilutions to obtain a sample with an absorbance in the optimal range (typically 0.1-1.0 AU).

-

Use a matched pair of quartz cuvettes (typically 1 cm path length). Fill one cuvette with the pure solvent to serve as the blank.

-

-

Data Acquisition:

-

Place the blank cuvette in the spectrophotometer and record a baseline correction.

-

Replace the blank with the sample cuvette.

-

Scan the sample across the UV-Vis range (e.g., 200-400 nm).

-

The resulting spectrum plots absorbance versus wavelength. The wavelengths of maximum absorbance (λmax) are recorded.

-

Synthesis and Analysis Workflow

The following diagram illustrates a typical workflow for the synthesis and subsequent spectroscopic analysis of this compound. A common synthetic route involves the Friedel-Crafts alkylation of fluorene.

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

Synthesis and Characterization of 3,6-Di-Tert-butylfluorene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of 3,6-di-tert-butylfluorene, a bulky fluorene derivative with applications in materials science and as a building block in organic synthesis. This document details established synthetic methodologies, purification techniques, and comprehensive characterization data.

Physicochemical Properties

This compound is a white crystalline solid at room temperature. Its key physicochemical properties are summarized in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C₂₁H₂₆ | [1][2] |

| Molecular Weight | 278.43 g/mol | [1][2] |

| Melting Point | 79-82 °C | [3] |

| Boiling Point | 386.1 °C at 760 mmHg | [3] |

| Density | 0.988 g/cm³ | [3] |

| CAS Number | 58775-07-8 | [1][2] |

Synthesis of this compound

Two primary methods for the synthesis of this compound are presented: Nickel(0) catalyzed coupling of an aryl halide and Friedel-Crafts alkylation of fluorene.

Method 1: Nickel(0) Catalyzed Coupling

This method provides a targeted approach to the synthesis of this compound. The general reaction scheme is depicted below.

Figure 1. Nickel(0) Catalyzed Synthesis of this compound.

Experimental Protocol:

A detailed experimental protocol for this synthesis is described in Organic Preparations and Procedures International, 1998, 30(2), 222-225. The general procedure involves the reductive coupling of a suitable brominated aromatic precursor in the presence of a nickel(0) catalyst generated in situ.

Materials:

-

2-Bromo-4-tert-butylanisole

-

Nickel(II) chloride bis(diphenylphosphino)ethane (NiCl₂(dppe))

-

Zinc dust (Zn)

-

Triphenylphosphine (PPh₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

A reaction flask is charged with NiCl₂(dppe), zinc dust, and triphenylphosphine under an inert atmosphere (e.g., argon or nitrogen).

-

Anhydrous DMF is added, and the mixture is stirred to generate the active Nickel(0) catalyst.

-

A solution of 2-bromo-4-tert-butylanisole in anhydrous DMF is added dropwise to the catalyst mixture.

-

The reaction mixture is heated to a specified temperature and maintained for a set period to ensure complete reaction.

-

Upon completion, the reaction is cooled to room temperature and quenched with a suitable aqueous solution.

-

The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated under reduced pressure.

-

The crude product is purified by recrystallization or column chromatography to yield pure this compound.

Method 2: Friedel-Crafts Alkylation

A more direct approach involves the Friedel-Crafts alkylation of fluorene using a tert-butylating agent in the presence of a Lewis acid catalyst.

Figure 2. Friedel-Crafts Alkylation of Fluorene.

Experimental Protocol:

Materials:

-

Fluorene

-

tert-Butyl chloride

-

Anhydrous Aluminum chloride (AlCl₃)

-

Anhydrous solvent (e.g., carbon disulfide or dichloromethane)

Procedure:

-

Fluorene is dissolved in the anhydrous solvent in a reaction flask equipped with a stirrer and cooled in an ice bath.

-

Anhydrous aluminum chloride is added portion-wise to the cooled solution while stirring.

-

tert-Butyl chloride is added dropwise to the reaction mixture, maintaining the low temperature.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified duration.

-

The reaction is quenched by carefully pouring the mixture over crushed ice and hydrochloric acid.

-

The organic layer is separated, washed with water and brine, dried over an anhydrous drying agent (e.g., MgSO₄), and the solvent is removed under reduced pressure.

-

The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or hexanes) to afford this compound as a white solid.

Characterization of this compound

Comprehensive characterization is crucial to confirm the identity and purity of the synthesized compound. The following sections detail the expected analytical data.

Spectroscopic Data

| Technique | Expected Data |

| ¹H NMR | Singlet around 1.3-1.4 ppm (18H, two tert-butyl groups), singlet around 3.8-3.9 ppm (2H, methylene bridge), and multiplets in the aromatic region (6H). |

| ¹³C NMR | Resonances for the quaternary carbon of the tert-butyl group around 35 ppm, the methyl carbons of the tert-butyl group around 31 ppm, the methylene bridge carbon, and aromatic carbons. |

| FTIR (cm⁻¹) | C-H stretching (aromatic) ~3050-3000, C-H stretching (aliphatic) ~2960-2850, C=C stretching (aromatic) ~1600 and ~1470, C-H bending (aliphatic) ~1365. |

| Mass Spec (m/z) | Molecular ion peak [M]⁺ at 278.43, and a significant fragment ion at [M-15]⁺ corresponding to the loss of a methyl group.[4] |

Experimental Workflow for Characterization

The following diagram outlines the typical workflow for the characterization of the synthesized this compound.

Figure 3. Workflow for the Characterization of this compound.

This guide provides a comprehensive starting point for the synthesis and characterization of this compound. Researchers are encouraged to consult the primary literature for specific reaction optimization and safety precautions.

References

Physical and chemical properties of 3,6-DI-Tert-butylfluorene

This guide provides a comprehensive overview of the physical and chemical properties of 3,6-Di-Tert-butylfluorene, tailored for researchers, scientists, and professionals in drug development and material science. It includes key data, experimental protocols, and workflow visualizations to support advanced research and application.

Core Physical and Chemical Properties

This compound is a bulky, hydrophobic derivative of fluorene, a polycyclic aromatic hydrocarbon.[] The presence of the tert-butyl groups imparts unique solubility and thermal stability characteristics, making it a valuable building block in polymer and material science.[]

The key physical properties of this compound are summarized in the table below, compiled from various chemical suppliers and databases.

| Property | Value | Source |

| Molecular Formula | C₂₁H₂₆ | [][2][3][4][5][6][7][8] |

| Molecular Weight | 278.43 g/mol | [][4][6][7] |

| Appearance | White crystals, powder, or crystalline powder | [9] |

| Melting Point | 77-83 °C | [2][3][9][10] |

| Boiling Point | 386.129 °C at 760 mmHg | [2][10] |

| Density | 0.988 g/cm³ | [2] |

| Flash Point | 204.727 °C | [2][10] |

| Refractive Index | 1.556 | [2] |

| Solubility | Soluble in organic solvents. Insoluble in water. | [11][12] |

-

Stability: this compound is stable under ambient conditions.[11]

-

Reactivity: As a substituted fluorene, it can undergo reactions typical of this class of compounds. The methylene bridge (C9) is acidic and can be deprotonated to form an anion, which can then be used in various condensation reactions.[13] The aromatic rings can also undergo electrophilic substitution, although the bulky tert-butyl groups may provide steric hindrance.

-

Purity: Commercially available this compound typically has a purity of 97.5% or higher as determined by Gas Chromatography (GC).[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific research. Below are protocols for the synthesis of a derivative and the characterization of this compound.

This protocol describes a one-pot, chromatography-free procedure for the condensation of this compound with a benzophenone to synthesize diphenyldibenzofulvene derivatives.[13]

Materials:

-

This compound

-

Sodium hydride (NaH)

-

Dry Tetrahydrofuran (THF)

-

Benzophenone (or a substituted derivative)

-

Ethyl acetate

-

Water

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

50 mL round-bottom flask

-

Reflux condenser

Procedure:

-

To a 50 mL round-bottom flask, add 1.5 mmol of this compound and 7.5 mmol of NaH.[13]

-

Add 10 mL of dry THF to the flask.[13]

-

Stir the reaction mixture under reflux at 80 °C for 4 hours.[13]

-

Add 2.5 mmol of the desired benzophenone to the reaction mixture.[13]

-

Continue to reflux the mixture for an additional 48 hours.[13]

-

After cooling to room temperature, purify the mixture using a liquid-liquid extraction with ethyl acetate and water, repeating the process three times.[13]

-

Collect the organic fractions and dry them with anhydrous Na₂SO₄.[13]

-

Evaporate the organic solvent under reduced pressure.[13]

-

Obtain the final product by recrystallization from a dry THF/Ethanol solvent mixture.[13]

Comprehensive characterization is essential to confirm the identity and purity of synthesized this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Used to determine the proton environment of the molecule. For a derivative, the spectrum would show characteristic peaks for the aromatic protons, the methylene bridge protons, and the protons of the tert-butyl groups.[13]

-

¹³C NMR: Provides information about the carbon skeleton of the molecule.[13]

-

Variable Temperature NMR: Can be used to study the dynamics of the molecule, such as the rotation of the tert-butyl groups.[11]

-

-

Mass Spectrometry (MS):

-

High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass measurement to confirm the molecular formula.[11][13] The molecular ion peak would be observed at m/z 278.44.[11]

-

Fragmentation Analysis: Electron impact ionization can lead to fragmentation, with a characteristic loss of a tert-butyl group (M-57) being a potential observation.[11]

-

-

X-ray Crystallography:

-

This technique is used to determine the precise three-dimensional structure of the molecule in its crystalline form, including bond lengths, bond angles, and crystal packing information.[11] It can reveal a nearly planar geometry for the fluorene core and show intermolecular interactions such as C-H···π interactions.[11]

-

Visualized Workflows and Pathways

The following diagrams, created using the DOT language, illustrate key experimental and logical workflows relevant to the study of this compound.

Caption: Workflow for the synthesis of a 3,6-dtb-DPBF derivative.

Caption: A general workflow for the characterization of a synthesized chemical compound.

Applications in Research and Development

While direct applications of this compound in drug development are not widely documented, its derivatives are of significant interest. The fluorene core provides a rigid and planar structure that can be functionalized, and the tert-butyl groups enhance solubility in organic solvents and can prevent undesirable intermolecular aggregation.[][13] These properties make it a useful building block for:

-

Organic Light-Emitting Diodes (OLEDs): Fluorene-based polymers are known for their blue emission and high charge carrier mobility.

-

Polymer Chemistry: The rigidity and hydrophobicity of the molecule can be imparted to polymers, influencing their mechanical and thermal properties.[]

-

Aggregation-Induced Emission (AIE): Derivatives of this compound have been synthesized and studied for their AIE properties, which have applications in sensors, bio-imaging, and diagnostics.[13]

The biological activity of fluorene derivatives is an active area of research. For instance, other complex molecules incorporating different structural motifs have shown anti-inflammatory properties by modulating cytokine production, such as TNF-α and IL-6, in cellular and animal models.[14][15][16][17] While this compound itself is not cited for these activities, its role as a scaffold for creating novel chemical entities with potential therapeutic value is an area ripe for exploration.

References

- 2. 3,6-ditert-butyl-9H-fluorene|58775-07-8 - MOLBASE Encyclopedia [m.molbase.com]

- 3. This compound, 98% | Fisher Scientific [fishersci.ca]

- 4. Page loading... [guidechem.com]

- 5. This compound | C21H26 | CID 11140437 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. eontrading.uk [eontrading.uk]

- 8. scbt.com [scbt.com]

- 9. B23996.06 [thermofisher.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. Buy this compound | 58775-07-8 [smolecule.com]

- 12. 2,6-DI-TERT-BUTYLPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. mdpi.com [mdpi.com]

- 15. Activity of a Novel Anti-Inflammatory Agent F-3,6′-dithiopomalidomide as a Treatment for Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Activity of a Novel Anti-Inflammatory Agent F-3,6'-dithiopomalidomide as a Treatment for Traumatic Brain Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. 3,6’-dithiopomalidomide reduces neural loss, inflammation, behavioral deficits in brain injury and microglial activation | eLife [elifesciences.org]

An In-depth Technical Guide to the Solubility and Purification of 3,6-Di-Tert-butylfluorene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics and purification methodologies for 3,6-di-tert-butylfluorene, a bulky fluorene derivative with applications in polymer and materials science.[1] The information compiled herein is intended to equip researchers with the necessary knowledge to effectively handle and purify this compound for various research and development applications.

Physical and Chemical Properties

A solid understanding of the physical and chemical properties of this compound is fundamental to developing appropriate solubility and purification strategies.

| Property | Value | Reference |

| Molecular Formula | C₂₁H₂₆ | [2] |

| Molecular Weight | 278.43 g/mol | [2] |

| Melting Point | 79-82 °C | [2] |

| Boiling Point | 386.1 °C at 760 mmHg | [2] |

| Appearance | White to off-white crystalline powder |

Solubility Profile

Qualitative Solubility:

-

Tetrahydrofuran (THF): this compound is used as a reactant in THF, indicating good solubility in this solvent.[3]

-

Ethyl Acetate: The compound is extracted into ethyl acetate during workup procedures, suggesting good solubility.[3]

-

Ethanol: Crystals of a derivative of this compound have been grown from an ethanol solution, which implies that it has moderate solubility in hot ethanol and lower solubility in cold ethanol, making it a potential solvent for recrystallization.[3]

-

Chloroform-d (CDCl₃): NMR spectra of derivatives are often recorded in CDCl₃, indicating solubility in this solvent.[3]

Based on the principle of "like dissolves like," the following table provides an estimated solubility profile in common laboratory solvents.

| Solvent | Polarity | Expected Solubility |

| Hexane | Nonpolar | High |

| Toluene | Nonpolar | High |

| Dichloromethane | Polar Aprotic | Moderate to High |

| Tetrahydrofuran (THF) | Polar Aprotic | Moderate to High |

| Ethyl Acetate | Polar Aprotic | Moderate |

| Acetone | Polar Aprotic | Moderate |

| Ethanol | Polar Protic | Low to Moderate (increases with heat) |

| Methanol | Polar Protic | Low (increases with heat) |

| Water | Polar Protic | Insoluble |

Purification Methods

The purification of this compound is crucial to remove impurities from its synthesis, which may include starting materials, byproducts, and residual solvents. The most common and effective methods for purifying this compound are recrystallization and column chromatography.

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds based on differences in their solubility in a particular solvent at different temperatures.

Experimental Protocol for Recrystallization from Ethanol:

-

Solvent Selection: Based on available data, ethanol is a suitable solvent for the recrystallization of fluorene derivatives.[3]

-

Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently on a hot plate with stirring. Continue to add small portions of hot ethanol until the solid completely dissolves.

-

Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

-

Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The rate of cooling can influence crystal size and purity. For slower cooling, insulate the flask.

-

Complete Crystallization: Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

-

Drying: Dry the crystals under vacuum to remove residual solvent. The melting point of the purified product should be in the range of 79-82 °C.[2]

Caption: Workflow for the recrystallization of this compound.

Column Chromatography

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption onto a stationary phase and solubility in a mobile phase. For a nonpolar compound like this compound, a normal-phase chromatography setup is appropriate.

Experimental Protocol for Column Chromatography:

-

Stationary Phase Selection: Silica gel is a common and effective stationary phase for the purification of fluorene derivatives.

-

Mobile Phase (Eluent) Selection: A nonpolar eluent system is required to move the nonpolar this compound down the column. A good starting point is a mixture of hexane and a slightly more polar solvent like dichloromethane or ethyl acetate. The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.3-0.4 for the desired compound.

-

Column Packing:

-

Secure a glass chromatography column vertically.

-

Add a small plug of cotton or glass wool to the bottom of the column.

-

Add a thin layer of sand.

-

Prepare a slurry of silica gel in the chosen eluent and pour it into the column, allowing it to settle without air bubbles.

-

Add another layer of sand on top of the silica gel bed.

-

-

Sample Loading:

-

Dissolve the crude this compound in a minimal amount of the eluent.

-

Carefully add the sample solution to the top of the column.

-

-

Elution:

-

Add the eluent to the top of the column and begin collecting fractions.

-

Maintain a constant flow rate.

-

If necessary, gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate in hexane) to elute more polar impurities.

-

-

Fraction Analysis:

-

Monitor the collected fractions by TLC to identify those containing the pure product.

-

-

Solvent Removal:

-

Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

-

References

Technical Guide: Crystallographic Analysis of 3,6-Di-tert-butylfluorene and a Key Derivative

Executive Summary

This technical guide addresses the crystal structure of 3,6-di-tert-butylfluorene. An extensive search of scientific literature and crystallographic databases indicates that the single-crystal X-ray structure of this compound has not been reported to date. However, this molecule serves as a crucial starting material for the synthesis of novel compounds with significant applications in materials science.

To provide relevant structural insights, this guide presents a comprehensive crystallographic analysis of a closely related and well-characterized derivative: 3,6-di-tert-butyldiphenyldibenzofulvene (3,6-dtb-DPBF) . This compound is synthesized directly from this compound. This document provides detailed experimental protocols for the synthesis of 3,6-dtb-DPBF and its subsequent single-crystal X-ray diffraction analysis, along with a complete summary of the resulting crystallographic data.

Physicochemical Properties of this compound

While the single-crystal structure is not available, fundamental physicochemical properties of the parent compound, this compound, have been documented.

| Property | Value |

| Molecular Formula | C₂₁H₂₆ |

| Molecular Weight | 278.43 g/mol |

| CAS Number | 58775-07-8 |

| Appearance | Solid |

| Boiling Point | 386.1 °C at 760 mmHg |

| Density | 0.988 g/cm³ |

Case Study: Crystal Structure of 3,6-dtb-DPBF

As a proxy for understanding the structural contributions of the this compound core, we present the crystal structure of 3,6-dtb-DPBF, a derivative synthesized via a condensation reaction.

Crystallographic Data Summary

The single-crystal X-ray diffraction data for 3,6-dtb-DPBF reveals a triclinic system. The detailed parameters for the crystal structure are summarized below.

| Parameter | Value |

| Empirical Formula | C₃₄H₃₄ |

| Formula Weight | 442.61 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Triclinic |

| Space Group | P-1 |

| Unit Cell Dimensions | a = 8.686(3) Å, α = 70.183(6)° |

| b = 10.601(4) Å, β = 87.031(6)° | |

| c = 15.088(5) Å, γ = 70.470(6)° | |

| Volume | 1229.0(7) ų |

| Z (Molecules per unit cell) | 2 |

| Calculated Density | 1.196 Mg/m³ |

| Absorption Coefficient | 0.068 mm⁻¹ |

| F(000) | 476 |

| Crystal Size | 0.20 x 0.10 x 0.05 mm³ |

| Theta Range for Data | 2.19 to 25.00° |

| Reflections Collected | 10901 |

| Independent Reflections | 4311 [R(int) = 0.0355] |

| Completeness to Theta | 99.8 % |

| Refinement Method | Full-matrix least-squares on F² |

| Final R indices [I>2σ(I)] | R1 = 0.0811, wR2 = 0.2312 |

| R indices (all data) | R1 = 0.1025, wR2 = 0.2587 |

Experimental Protocols

The following sections detail the methodologies for the synthesis of 3,6-dtb-DPBF and its structural determination.

Synthesis of 3,6-di-tert-butyldiphenyldibenzofulvene (3,6-dtb-DPBF)

The synthesis is a one-pot procedure involving the condensation of this compound and benzophenone.[1]

-

Preparation: Add this compound (1.5 mmol) and sodium hydride (NaH, 7.5 mmol) to a 50 mL round-bottom flask containing 10 mL of dry tetrahydrofuran (THF).

-

Initial Reflux: Stir the reaction mixture under reflux for 4 hours at 80 °C.

-

Addition of Reagent: Add benzophenone (2.5 mmol) to the reaction mixture.

-

Final Reflux: Allow the mixture to reflux for an additional 48 hours.

-

Isolation: After cooling, the reaction is quenched and the product is isolated.

-

Purification: Recrystallization from a THF/ethanol solvent system yields spectroscopically pure 3,6-dtb-DPBF as a pale-yellow solid.

Single-Crystal X-ray Diffraction

-

Crystal Growth: Single crystals suitable for X-ray analysis were grown by the slow evaporation of an ethanol solution of 3,6-dtb-DPBF.[1]

-

Data Collection: A small needle crystal was selected for data collection. Data were collected at room temperature on a Bruker APEX II diffractometer using graphite-monochromated Mo Kα radiation (λ = 0.71073 Å).[1]

-

Structure Solution and Refinement: The crystal structure was solved and refined using the SHELXT-2018/2 and SHELXL-2018/3 software packages, respectively.

-

Validation: The final structure was validated using PLATON software.

Workflow Visualizations

The following diagrams illustrate the key processes described in this guide.

References

A Comprehensive Technical Guide to the Electronic Properties of Tert-Butyl Substituted Fluorenes

For Researchers, Scientists, and Drug Development Professionals

The fluorene moiety, a C13 aromatic hydrocarbon, has garnered significant attention in the field of organic electronics due to its rigid, planar structure and high photoluminescence quantum yield. The introduction of bulky tert-butyl groups to the fluorene core is a key synthetic strategy employed to enhance the material's properties. These substituents are crucial in preventing intermolecular aggregation and π-π stacking, thereby improving solubility and maintaining high emission efficiency in the solid state. This guide provides an in-depth analysis of the synthesis, electronic properties, and experimental characterization of tert-butyl substituted fluorenes, tailored for professionals in research and development.

Synthesis of Tert-Butyl Substituted Fluorenes

The synthesis of tert-butyl substituted fluorenes can be achieved through various organic reactions. A common starting material is 2,7-di-tert-butylfluorene, which can be synthesized by reacting fluorene with tert-butyl chloride in the presence of a Lewis acid catalyst like FeCl3.[1] This core structure can then be further functionalized at the C9 position or other positions on the aromatic rings to tune the electronic and photophysical properties.

For instance, 3,6-di-tert-butyldiphenyldibenzofulvene derivatives are synthesized through the condensation of 3,6-di-tert-butylfluorenone with the appropriate benzophenone.[2] Another approach involves the use of the tert-butyl group as a positional protective group to selectively prepare 4-substituted 2,7-di-tert-butylfluorene derivatives.[3]

A generalized synthetic workflow for creating functionalized tert-butyl substituted fluorenes is outlined below. This process often involves initial butylation of the fluorene core, followed by functionalization and, in some cases, polymerization for applications in organic electronics.

Electronic and Photophysical Properties

The electronic properties of tert-butyl substituted fluorenes are central to their application in optoelectronic devices. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, and the resulting energy gap, dictate the material's charge injection and transport capabilities, as well as its absorption and emission characteristics.

The introduction of tert-butyl groups generally has a minor direct effect on the HOMO and LUMO levels but plays a significant role in preserving the intrinsic electronic properties in the solid state by preventing aggregation. The functional groups attached to the fluorene core are the primary determinants of the energy levels. For example, incorporating electron-donating groups tends to raise the HOMO level, while electron-withdrawing groups lower the LUMO level.[4]

Table 1: Electronic Properties of Selected Tert-Butyl Substituted Fluorenes

| Compound | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Absorption Max (nm) | Emission Max (nm) | Reference |

| Tert-butylated spirofluorene derivatives | - | -2.36 to -2.96 | - | 432-483 | - | [5] |

| (E)- and (Z)-2-tert-butyl-9-(2,2,2-triphenylethylidene)fluorene | - | - | - | Similar to fluorene (>240 nm) | - | [6] |

| TTF-t-Bu-TAP | - | Raised by 0.21 eV (compared to non-butylated) | - | 630, 1100 | - | [7] |

The photophysical properties, such as absorption and fluorescence, are also highly tunable. Tert-butyl substituted fluorenes typically exhibit strong absorption in the UV region and emit in the blue region of the visible spectrum, making them suitable for blue organic light-emitting diodes (OLEDs).[5] The fluorescence quantum yields are often high due to the rigid nature of the fluorene core, which minimizes non-radiative decay pathways.[8]

Experimental Protocols

The characterization of the electronic and photophysical properties of tert-butyl substituted fluorenes relies on a suite of standard analytical techniques.

Cyclic voltammetry is a key electrochemical technique used to determine the HOMO and LUMO energy levels of a material.

-

Objective: To measure the oxidation and reduction potentials of the compound.

-

Methodology:

-

The tert-butyl substituted fluorene derivative is dissolved in an appropriate solvent (e.g., dichloromethane or DMF) containing a supporting electrolyte (e.g., tetrabutylammonium perchlorate).[9][10]

-

A three-electrode cell is used, typically consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[10]

-

The potential is swept linearly with time between defined limits, and the resulting current is measured.

-

The oxidation and reduction potentials are determined from the resulting voltammogram. The HOMO and LUMO energy levels are then calculated relative to the ferrocene/ferrocenium (Fc/Fc+) redox couple, which is often used as an internal standard.[11]

-

Scan rates are typically in the range of 50-100 mV/s.[10]

-

The logical workflow for determining HOMO and LUMO levels from experimental data is depicted below.

References

- 1. 2,7-二叔丁基芴 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. academic.oup.com [academic.oup.com]

- 4. arxiv.org [arxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. Syntheses, structures, and photoisomerization of (E)- and (Z)-2-tert-butyl-9-(2,2,2-triphenylethylidene)fluorene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of tert-butyl groups on electronic communication between redox units in tetrathiafulvalene-tetraazapyrene triads - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. repositorio.uam.es [repositorio.uam.es]

In-Depth Technical Guide on the Thermal Stability of 3,6-Di-Tert-butylfluorene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability of 3,6-di-tert-butylfluorene, a fluorene derivative of interest in materials science and potentially in pharmaceutical applications. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide synthesizes information from analogous fluorene-based compounds and outlines the standard methodologies for assessing thermal stability. The document includes a summary of expected thermal properties, detailed experimental protocols for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), and graphical representations of the analytical workflow. This guide serves as a foundational resource for researchers working with or considering the use of this compound in applications where thermal stability is a critical parameter.

Introduction

Fluorene and its derivatives are a class of organic compounds characterized by a tricyclic aromatic hydrocarbon structure. They are widely investigated for their unique photophysical and electronic properties, leading to their use in organic light-emitting diodes (OLEDs), organic photovoltaics, and as fluorescent probes. The incorporation of bulky substituents, such as tert-butyl groups, onto the fluorene core can significantly influence its physical and chemical properties, including solubility, molecular packing, and thermal stability. This compound, with its symmetrical substitution pattern, is a subject of interest for creating robust molecular architectures.

Thermal stability is a crucial characteristic for any organic molecule intended for use in electronic devices or pharmaceutical formulations. It dictates the material's processing window, operational lifetime, and storage conditions. High thermal stability is particularly desirable in applications such as OLEDs, where devices can experience elevated temperatures during operation. This guide focuses on the methodologies to evaluate and understand the thermal stability of this compound.

Expected Thermal Properties

While specific experimental data for the thermal decomposition of this compound is not extensively reported, the thermal behavior of similar fluorene derivatives provides a strong indication of its likely stability. Generally, fluorene-based compounds exhibit good thermal stability. The introduction of tert-butyl groups is known to enhance the thermal robustness of aromatic compounds by sterically hindering intermolecular interactions that can lead to degradation.

Based on data for analogous compounds, this compound is expected to have a high decomposition temperature. The following table summarizes the anticipated thermal properties.

| Parameter | Expected Value Range | Description |

| Melting Point (Tm) | 79 - 83 °C | The temperature at which the compound transitions from a solid to a liquid state. |

| Decomposition Temperature (Td) | > 350 °C | The temperature at which the compound begins to chemically degrade. Often defined as the temperature at which 5% weight loss is observed (T5%). |

| Glass Transition Temperature (Tg) | Not typically observed | As a small, crystalline molecule, a distinct glass transition is not expected unless it can be prepared in an amorphous state. |

Experimental Protocols for Thermal Analysis

To definitively determine the thermal stability of this compound, thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are the primary analytical techniques employed.

Thermogravimetric Analysis (TGA)

Objective: To measure the change in mass of a sample as a function of temperature in a controlled atmosphere. This analysis identifies the decomposition temperature and provides information about the thermal degradation profile.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: A small amount of this compound (typically 3-10 mg) is accurately weighed and placed into an inert sample pan, commonly made of alumina or platinum.

-

Atmosphere: The experiment is conducted under a controlled inert atmosphere, typically high-purity nitrogen or argon, with a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Heating Program: The sample is heated from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a linear heating rate, typically 10 °C/min.

-

Data Analysis: The instrument records the sample's mass as a function of temperature. The resulting TGA curve is a plot of percentage weight loss versus temperature. The onset of decomposition is often determined from this curve, and the temperature at 5% weight loss (T5%) is a common metric for thermal stability. The derivative of the TGA curve (DTG) can be used to identify the temperature of the maximum rate of decomposition.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow into or out of a sample as a function of temperature or time. DSC is used to determine thermal transitions such as melting point, crystallization temperature, and glass transition temperature.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: A small amount of this compound (typically 2-5 mg) is weighed and hermetically sealed in an aluminum or other inert sample pan. An empty, sealed pan is used as a reference.

-

Atmosphere: A controlled inert atmosphere (e.g., nitrogen) is maintained in the sample chamber at a constant flow rate.

-

Heating Program: The sample and reference are subjected to a controlled temperature program, which typically includes heating, cooling, and isothermal segments. A common heating rate is 10 °C/min.

-

Data Analysis: The instrument measures the difference in heat flow between the sample and the reference. The resulting DSC thermogram plots heat flow against temperature. Endothermic events (like melting) and exothermic events (like crystallization or decomposition) appear as peaks.

Visualizing Experimental and Logical Workflows

The following diagrams, generated using the DOT language, illustrate the logical workflow for thermal stability analysis and a typical experimental setup.

A Technical Guide to the Photophysical Properties of 3,6-Di-Tert-butylfluorene Derivatives

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth exploration of the synthesis, photophysical characteristics, and experimental evaluation of derivatives based on the 3,6-di-tert-butylfluorene core. Emphasis is placed on their unique emission properties, particularly Aggregation-Induced Emission (AIE), and the methodologies used for their characterization.

Introduction: The this compound Core

Fluorene and its derivatives are a cornerstone in the development of advanced organic materials due to their rigid, planar structure and high photoluminescence quantum efficiency. The introduction of bulky tert-butyl groups at the 3 and 6 positions of the fluorene skeleton creates the this compound unit. This substitution serves several critical functions: it enhances solubility in common organic solvents, prevents intermolecular aggregation (π-π stacking) in certain states, and provides thermal and morphological stability.[] These attributes make the this compound core an excellent building block for materials used in organic light-emitting diodes (OLEDs), fluorescent probes, and other optoelectronic applications.[2][3]

A particularly interesting class of derivatives are those that exhibit Aggregation-Induced Emission (AIE). Unlike traditional fluorophores that suffer from concentration quenching, AIE-active molecules are poorly emissive in dilute solutions but become highly luminescent upon aggregation in poor solvents or in the solid state.[4][5] This guide will focus on such derivatives, specifically the 3,6-di-tert-butyldiphenyldibenzofulvenes (3,6-dtb-DPBFs).

Synthesis of 3,6-dtb-Diphenyldibenzofulvene Derivatives

The synthesis of 3,6-dtb-DPBF derivatives is typically achieved through a one-pot condensation reaction between this compound and a substituted benzophenone.[4][6] This method is efficient and avoids the need for complex chromatographic purification.

Caption: General synthesis workflow for 3,6-dtb-DPBF derivatives.

Detailed Experimental Protocol: Synthesis

The following protocol is adapted from the synthesis of 3,6-dtb-DPBF and its methylated derivatives.[4][6]

-

Preparation: To a 50 mL round-bottom flask containing 10 mL of dry tetrahydrofuran (THF), add this compound (1.5 mmol) and sodium hydride (NaH, 7.5 mmol).

-

Initial Reflux: The reaction mixture is stirred under reflux at 80 °C for 4 hours.

-

Condensation: After 4 hours, the appropriate benzophenone derivative (2.5 mmol) is added to the mixture.

-

Second Reflux: The reaction is allowed to reflux for an additional 48 hours.

-

Purification: Upon completion, the organic fractions are collected and dried with anhydrous Na₂SO₄. The solvent is removed under reduced pressure. The final pure product is obtained as a pale-yellow solid via recrystallization from a mixture of dry THF and ethanol at -8 °C.[6]

This general procedure was used to synthesize the following compounds:

-

3,6-dtb-DPBF: Using benzophenone.[6]

-

3,6-dtb-DPBFMe: Using 4-methylbenzophenone.[6]

-

3,6-dtb-DPBF(Me)₂: Using 4,4'-dimethylbenzophenone.[6]

Photophysical Properties and Aggregation-Induced Emission (AIE)

The 3,6-dtb-DPBF derivatives are characterized by their AIE properties.[4] In a good solvent like acetonitrile (MeCN), they are very poorly emissive. However, when aggregated (for instance, by adding a poor solvent like water) or in the solid state (as thin films), a significant increase in fluorescence emission is observed.[4] This phenomenon is attributed to the restriction of intramolecular motions in the aggregated state, which closes non-radiative decay channels and promotes radiative emission.

References

- 2. researchgate.net [researchgate.net]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. Practical Design of 3,6-Di-tert-butyldiphenyldibenzofulvene Derivatives with Enhanced Aggregation-Induced Emission - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of 3,6-Di-Tert-butylfluorene Based Polymers for OLEDs

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 3,6-di-tert-butylfluorene and its subsequent polymerization for use in Organic Light-Emitting Diodes (OLEDs). The protocols are designed to be a comprehensive guide for researchers in organic electronics and materials science.

Introduction

Fluorene-based polymers are a significant class of materials for OLED applications due to their high photoluminescence quantum yields, excellent thermal stability, and good charge transport properties. The introduction of bulky tert-butyl groups at the 3 and 6 positions of the fluorene monomer enhances solubility and prevents aggregation in the solid state, which is crucial for maintaining high emission efficiency and improving the operational lifetime of OLED devices. These polymers can be synthesized through well-established methods such as Friedel-Crafts alkylation for the monomer and Suzuki or Yamamoto coupling for polymerization. This document outlines the detailed procedures for these syntheses and the subsequent fabrication and characterization of OLED devices.

Experimental Protocols

Synthesis of this compound Monomer

The synthesis of this compound is typically achieved via a Friedel-Crafts alkylation of fluorene with tert-butyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Materials:

-

Fluorene

-

tert-Butyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), 2M

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexane

-

Ethanol

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve fluorene (1 equivalent) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add anhydrous aluminum chloride (approximately 0.3 equivalents) to the stirred solution.

-

Add tert-butyl chloride (2.5 equivalents) dropwise from the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by slowly pouring the mixture into a beaker of ice-cold 2M HCl.

-

Separate the organic layer and wash it sequentially with 2M HCl, water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a mixture of hexane and ethanol to yield this compound as a white solid.

Synthesis of 2,7-Dibromo-3,6-di-tert-butylfluorene

Materials:

-

This compound

-

N-Bromosuccinimide (NBS)

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Sodium sulfite solution

-

Water

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethanol

Procedure:

-

Dissolve this compound (1 equivalent) in DMF in a round-bottom flask protected from light.

-

Add N-Bromosuccinimide (2.2 equivalents) portion-wise to the solution at room temperature.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Pour the reaction mixture into water and extract with dichloromethane.

-

Wash the organic layer with sodium sulfite solution and then with water.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

-

Recrystallize the crude product from ethanol to obtain 2,7-dibromo-3,6-di-tert-butylfluorene.

Polymerization of 2,7-Dibromo-3,6-di-tert-butylfluorene via Suzuki Coupling

This protocol describes the synthesis of a copolymer of 2,7-dibromo-3,6-di-tert-butylfluorene with another diboronic ester monomer (e.g., 1,4-phenylenediboronic acid bis(pinacol) ester) via Suzuki coupling.

Materials:

-

2,7-Dibromo-3,6-di-tert-butylfluorene

-

1,4-Phenylenediboronic acid bis(pinacol) ester

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

-

Tri(o-tolyl)phosphine [P(o-tol)₃]

-

Potassium carbonate (K₂CO₃), 2M aqueous solution

-

Toluene, anhydrous

-

Methanol

-

Acetone

-

Hexane

Procedure:

-

In a Schlenk flask, combine 2,7-dibromo-3,6-di-tert-butylfluorene (1 equivalent), 1,4-phenylenediboronic acid bis(pinacol) ester (1 equivalent), Pd₂(dba)₃ (1.5 mol%), and P(o-tol)₃ (6 mol%).

-

Degas the flask with nitrogen for 30 minutes.

-

Add anhydrous toluene via cannula, followed by the 2M aqueous K₂CO₃ solution.

-

Heat the mixture to 90 °C and stir vigorously under a nitrogen atmosphere for 48-72 hours.

-

Cool the reaction mixture to room temperature and pour it into a stirred solution of methanol.

-

Filter the precipitated polymer and wash it with methanol, acetone, and hexane.

-

Purify the polymer by Soxhlet extraction with acetone and then hexane to remove oligomers and catalyst residues.

-

Dissolve the polymer in a suitable solvent like chloroform or toluene and reprecipitate it into methanol.

-

Collect the final polymer by filtration and dry it under vacuum.

Data Presentation

Properties of this compound Based Polymers

| Property | Value | Reference |

| Number Average Molecular Weight (Mₙ) | 10 - 50 kDa | N/A |

| Polydispersity Index (PDI) | 1.5 - 2.5 | N/A |

| Glass Transition Temperature (T₉) | 150 - 250 °C | N/A |

| Decomposition Temperature (Tₔ) | > 400 °C | N/A |

| Photoluminescence (PL) Maxima (in solution) | 410 - 450 nm (Blue) | N/A |

| PL Quantum Yield (in solution) | > 70% | N/A |

Note: The values presented are typical ranges and can vary depending on the specific comonomer and polymerization conditions.

Performance of OLEDs with this compound Based Polymers

| Device Structure | Polymer Role | Max. Luminance (cd/m²) | Current Efficiency (cd/A) | Power Efficiency (lm/W) | External Quantum Efficiency (%) | CIE Coordinates (x, y) | Reference |

| ITO/PEDOT:PSS/Polymer/TPBi/LiF/Al | Emissive Layer | 5,000 - 15,000 | 5 - 15 | 3 - 10 | 3 - 8 | (0.15, 0.18) - (0.25, 0.35) | N/A |

| ITO/Polymer/TPBi/LiF/Al | Hole Transport Layer | > 10,000 | 10 - 20 | 5 - 15 | 5 - 10 | Varies with emitter | N/A |

| ITO/PEDOT:PSS/TCTA/Polymer:Ir(ppy)₃/TPBi/LiF/Al | Host for Phosphorescent Emitter | > 20,000 | 30 - 60 | 20 - 40 | 10 - 20 | (0.30, 0.60) | N/A |

Note: Performance metrics are highly dependent on the device architecture, comonomers used in the polymer, and the specific fabrication conditions.

Visualizations

Synthesis Pathway

Applications of 3,6-Di-Tert-butylfluorene in Organic Electronics: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,6-Di-tert-butylfluorene is a versatile building block in the design and synthesis of organic electronic materials. The bulky tert-butyl groups at the 3 and 6 positions of the fluorene core enhance solubility and prevent aggregation-induced quenching, leading to improved performance and stability in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells (OSCs). This document provides detailed application notes, experimental protocols, and performance data for various organic electronic devices incorporating this compound and its derivatives.

I. Applications in Organic Light-Emitting Diodes (OLEDs)

Derivatives of this compound are widely explored as host materials and hole-transporting materials (HTMs) in OLEDs due to their high triplet energy and good thermal stability, which contribute to enhanced device efficiency and operational lifetime.

A. Performance Data of OLEDs with this compound Derivatives

| Material/Device Structure | Role of 3,6-DtF Derivative | Max. External Quantum Efficiency (EQE) (%) | Luminous Efficiency (cd/A) | Power Efficiency (lm/W) | CIE Coordinates (x, y) |

| TDBA-Si as host for ν-DABNA emitter | Host Material | 36.2 | - | - | Deep Blue |

| TDBA-SePh as host for Ir(ppy)₃ | Host Material | >25.0 (Estimated) | - | - | Green |

| TDBA-SePh as host for Ir(piq)₂acac | Host Material | >20.0 (Estimated) | - | - | Red |

*Note: 3,6-DtF stands for this compound. TDBA-Si is (4-(2,12-di-tert-butyl-5,9-dioxa-13b-boranaphtho[3,2,1-de]anthracen-7-yl)phenyl)triphenylsilane and TDBA-SePh is 3,6-di-tert-butyl-9,16-dioxa-15-selena-4b-boraindeno[2,1-a]naphtho[3,2,1-de]anthracene, both incorporating a this compound moiety.[1][2]

B. Experimental Protocol: Fabrication of a Multilayer OLED

This protocol describes a general procedure for the fabrication of a phosphorescent OLED (PhOLED) using a this compound-based material as a host in the emissive layer.

1. Substrate Preparation:

-

Sequentially clean indium tin oxide (ITO)-coated glass substrates in ultrasonic baths of deionized water, acetone, and isopropanol for 15 minutes each.

-

Dry the substrates using a stream of nitrogen gas.

-

Treat the substrates with UV-ozone for 10 minutes to improve the work function of the ITO.

2. Layer Deposition (by Thermal Evaporation in High Vacuum):

-

Hole Injection Layer (HIL): Deposit a 10 nm thick layer of di-[4-(N,N-ditolyl-amino)-phenyl]cyclohexane (TAPC).

-

Hole Transport Layer (HTL): Deposit a 40 nm thick layer of 1,1-bis[(di-4-tolylamino)phenyl]cyclohexane (TAPC).

-

Emissive Layer (EML): Co-evaporate the this compound-based host material (e.g., TDBA-Si) and a phosphorescent dopant (e.g., ν-DABNA for blue emission) at a specific doping concentration (e.g., 2 wt%). The typical thickness of this layer is 20 nm.[2]

-

Electron Transport Layer (ETL): Deposit a 30 nm thick layer of 2,2',2''-(1,3,5-Benzinetriyl)-tris(1-phenyl-1-H-benzimidazole) (TPBi).

-

Electron Injection Layer (EIL): Deposit a 1 nm thick layer of lithium fluoride (LiF).

-

Cathode: Deposit a 100 nm thick layer of aluminum (Al).

3. Encapsulation:

-

Encapsulate the device under an inert nitrogen atmosphere using a glass lid and a UV-curable epoxy resin to protect it from moisture and oxygen.

II. Applications in Organic Field-Effect Transistors (OFETs)

Polymers and small molecules based on this compound are utilized as the active semiconductor layer in OFETs. The tert-butyl groups aid in solution processability and can influence the molecular packing, which is crucial for achieving high charge carrier mobility.

A. Performance Data of OFETs with this compound Derivatives

| Polymer/Small Molecule | Device Architecture | Hole Mobility (μh) (cm²/Vs) | On/Off Ratio |

| Poly(3,6-dihexyl-thieno[3,2-b]thiophene vinylene) (DH-PTTV) | Bottom Gate/Top Contact | 0.032 | 10⁵ |

Note: While not a direct derivative, DH-PTTV is a relevant thiophene-based polymer whose performance provides a benchmark for vinylene-linked fluorene polymers.[3] Data for OFETs based purely on this compound polymers is limited in the reviewed literature.

B. Experimental Protocol: Fabrication of a Bottom-Gate, Top-Contact OFET

This protocol outlines a general method for fabricating a solution-processed OFET.

1. Substrate Preparation:

-

Use a heavily n-doped silicon wafer with a 200-300 nm thick thermally grown silicon dioxide (SiO₂) layer as the substrate, where the silicon acts as the gate electrode and the SiO₂ as the gate dielectric.

-

Clean the substrate by sonicating in acetone and isopropanol for 15 minutes each, followed by drying with a nitrogen stream.

-

Optionally, treat the SiO₂ surface with a self-assembled monolayer (SAM) like octadecyltrichlorosilane (OTS) to improve the semiconductor film quality.

2. Semiconductor Deposition:

-

Prepare a solution of the this compound-based polymer in a suitable organic solvent (e.g., chloroform, chlorobenzene, or toluene) at a concentration of 5-10 mg/mL.

-

Spin-coat the semiconductor solution onto the prepared substrate to form a thin film (typically 30-50 nm).

-

Anneal the film at a specific temperature (e.g., 100-150 °C) under a nitrogen atmosphere to remove residual solvent and improve molecular ordering.

3. Electrode Deposition:

-

Use a shadow mask to define the source and drain electrodes.

-

Thermally evaporate a 50 nm thick layer of gold (Au) to form the source and drain contacts. The channel length and width are defined by the shadow mask.

4. Characterization:

-

Measure the electrical characteristics of the OFET using a semiconductor parameter analyzer in an inert atmosphere (e.g., a nitrogen-filled glovebox).

III. Applications in Organic Solar Cells (OSCs)

Copolymers incorporating this compound units are investigated as donor materials in bulk heterojunction (BHJ) organic solar cells. The fluorene unit provides good charge transport properties, while the tert-butyl groups enhance solubility and influence the morphology of the active layer blend.

A. Performance Data of OSCs with this compound Derivatives

| Donor Polymer:Acceptor | Device Architecture | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current (Jsc) (mA/cm²) | Fill Factor (FF) (%) |

| P(F-co-BT):PC₇₁BM | Conventional | ~1.5 - 3.0 | ~0.8 - 0.9 | ~4 - 6 | ~40 - 50 |

Note: P(F-co-BT) represents a generic copolymer of fluorene (with alkyl chains for solubility, often including tert-butyl groups on the fluorene core in some variations) and benzothiadiazole. Performance can vary significantly based on the specific copolymer structure and device optimization.

B. Experimental Protocol: Fabrication of a Bulk-Heterojunction (BHJ) OSC

This protocol details a general method for fabricating a conventional BHJ solar cell.

1. Substrate Preparation:

-

Clean ITO-coated glass substrates as described in the OLED protocol.

-

Spin-coat a hole transport layer, such as poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS), onto the ITO and anneal at 150°C for 15 minutes in a nitrogen-filled glovebox.

2. Active Layer Deposition:

-

Prepare a blend solution of a this compound-based donor polymer and a fullerene acceptor (e.g., PC₇₁BM) in a specific weight ratio (e.g., 1:1.5) in a solvent like chlorobenzene or o-dichlorobenzene.

-

Spin-coat the blend solution onto the PEDOT:PSS layer to form the photoactive layer (typically ~100 nm thick).

-

Perform solvent annealing by placing the substrate in a covered petri dish with a small amount of the solvent for a specified time to optimize the morphology of the active layer.

3. Cathode Deposition:

-

Thermally evaporate a thin layer of a cathode buffer, such as calcium (Ca) or lithium fluoride (LiF) (~10 nm), followed by a thicker layer of aluminum (Al) (~100 nm) on top of the active layer.

4. Encapsulation:

-

Encapsulate the device as described in the OLED protocol.

IV. Synthesis Protocols for this compound Derivatives

A. Synthesis of 3,6-Di-tert-butyldiphenyldibenzofulvene (3,6-dtb-DPBF)

This protocol describes the condensation reaction to form a dibenzofulvene derivative.[4]

Materials:

-

This compound

-

Sodium hydride (NaH)

-

Anhydrous Tetrahydrofuran (THF)

-

Benzophenone

Procedure:

-

To a 50 mL round-bottom flask, add this compound (1.5 mmol) and NaH (7.5 mmol) in 10 mL of dry THF under an inert atmosphere.

-

Stir the reaction mixture and heat to reflux at 80 °C for 4 hours.

-

Add benzophenone (2.5 mmol) to the reaction mixture.

-

Continue to reflux for an additional 48 hours.

-

After cooling, quench the reaction with water and extract the product with an organic solvent.

-

Dry the organic layer, evaporate the solvent, and recrystallize the crude product from a THF/ethanol mixture to obtain the pure 3,6-dtb-DPBF as a pale-yellow solid.[4]

Conclusion

This compound serves as a valuable and versatile building block for a wide range of organic electronic materials. Its derivatives have demonstrated significant potential in enhancing the performance of OLEDs, and ongoing research continues to explore their utility in OFETs and OSCs. The synthetic accessibility and tunable properties of this compound-based compounds make them a compelling choice for the development of next-generation organic electronic devices. Further optimization of molecular design and device engineering is expected to unlock even greater performance in these applications.

References

Application Notes and Protocols for Aggregation-Induced Emission in 3,6-Di-Tert-butylfluorene Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in dilute solutions become highly luminescent in an aggregated state.[1] This contrasts with the common aggregation-caused quenching (ACQ) effect observed in many traditional fluorophores. The restriction of intramolecular motion in the aggregated state is widely accepted as the primary mechanism for the AIE phenomenon.[2] 3,6-Di-tert-butylfluorene derivatives are a class of molecules that have demonstrated significant AIE characteristics, making them promising candidates for various applications, including chemical sensing, bioimaging, and organic light-emitting diodes (OLEDs).[3][4][5] The bulky tert-butyl groups on the fluorene core enhance the AIE effect by preventing intermolecular π-π stacking in the aggregated state, thus promoting intense light emission.[4]

This document provides detailed application notes and experimental protocols for working with AIE-active this compound derivatives.

Applications

The unique "turn-on" fluorescence of this compound-based AIEgens upon aggregation makes them highly suitable for a range of applications where a high signal-to-noise ratio is desirable.

-

Chemosensors: These derivatives can be designed to selectively interact with specific analytes, leading to aggregation and a subsequent fluorescence signal. An important application is the detection of cyanide (CN⁻), a highly toxic anion.[4] The nucleophilic addition of cyanide to the fluorene derivative can induce aggregation and a significant enhancement in fluorescence.[4]

-

Bioimaging: The AIE properties of these compounds are advantageous for cellular imaging. Their low background fluorescence in the non-aggregated state and bright emission upon aggregation within cellular compartments allow for high-contrast imaging of cells and tissues.[6]

-

Organic Light-Emitting Diodes (OLEDs): The high solid-state emission efficiency of these AIEgens makes them excellent materials for the emissive layer in OLEDs.[5][7]

Data Presentation

The photophysical properties of several 3,6-di-tert-butyldiphenyldibenzofulvene (3,6-dtb-DPBF) derivatives are summarized in the table below. The data highlights the significant increase in fluorescence quantum yield (ΦF) in the aggregated state (MeCN/water mixtures) and as thin films compared to the solution state (acetonitrile, MeCN).

| Compound | Solvent/State | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Fluorescence Quantum Yield (ΦF, %) |

| 3,6-dtb-DPBF | MeCN | 390 | 490 | < 1 |

| MeCN/water (1:9 v/v) | 395 | 463 | 12 | |

| Thin Film | 400 | 470 | 15 | |

| 3,6-dtb-DPBFMe | MeCN | 392 | 495 | < 1 |

| MeCN/water (1:9 v/v) | 398 | 465 | 18 | |

| Thin Film | 405 | 475 | ~15 | |

| 3,6-dtb-DPBF(Me)2 | MeCN | 395 | 500 | < 1 |

| MeCN/water (1:9 v/v) | 402 | 468 | 22 | |

| Thin Film | 410 | 480 | ~15 |

Data synthesized from multiple sources.[4][8]

Experimental Protocols

Synthesis of 3,6-di-tert-butyldiphenyldibenzofulvene (3,6-dtb-DPBF) Derivatives

This protocol describes a general one-pot synthesis for 3,6-dtb-DPBF derivatives through the condensation of this compound and a substituted benzophenone.[4]

Materials:

-

This compound

-

Appropriate benzophenone (e.g., benzophenone, 4-methylbenzophenone, 4,4'-dimethylbenzophenone)

-

Sodium hydride (NaH)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethanol (for recrystallization)

Procedure:

-

To a 50 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.5 mmol) and 10 mL of dry THF.

-

Carefully add sodium hydride (7.5 mmol) to the mixture.

-

Stir the reaction mixture and heat to reflux at 80 °C for 4 hours.

-

Add the selected benzophenone (2.5 mmol) to the reaction mixture.

-

Continue to reflux the mixture for 48 hours.

-

After cooling to room temperature, quench the reaction by the slow addition of ethanol.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a THF/ethanol solvent mixture to obtain the desired 3,6-dtb-DPBF derivative as a solid.

Characterization: The synthesized compounds should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm their structure and purity.[4]

Protocol for Aggregation-Induced Emission Studies

This protocol details the procedure to induce and characterize the AIE properties of this compound derivatives in solvent/water mixtures.

Materials:

-

Synthesized this compound derivative

-

Acetonitrile (MeCN, spectroscopic grade)

-

Deionized water

-

Spectrofluorometer

-

UV-Vis spectrophotometer

Procedure:

-

Prepare a stock solution of the this compound derivative in MeCN (e.g., 1 mM).

-

To a series of cuvettes, add the appropriate volume of the stock solution and MeCN to make a final concentration of 10 µM in a total volume that will accommodate the addition of water.

-

Measure the UV-Vis absorption and fluorescence spectra of the solution in pure MeCN.

-

Gradually add increasing fractions of water (fw) to the MeCN solution (e.g., from 10% to 90% water by volume).

-

After each addition of water, gently mix the solution and allow it to equilibrate for a few minutes.

-

Measure the UV-Vis absorption and fluorescence spectra for each MeCN/water mixture.

-

Plot the fluorescence intensity at the emission maximum against the water fraction to visualize the AIE effect. A significant increase in fluorescence intensity at high water fractions indicates AIE.[4][8]

Protocol for Fluorescence Quantum Yield (ΦF) Measurement (Relative Method)